5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a bromophenyl group, and a thiazolotriazole moiety
Mechanism of Action
In addition, compounds with a piperazine moiety, which is also present in the compound , are common structural motifs found in agrochemicals and pharmaceuticals, in part due to their ability to positively modulate the pharmacokinetic properties of a drug substance . They have been found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzylpiperidine with 3-bromobenzyl chloride to form an intermediate, which is then reacted with 2-methylthiazolo[3,2-b][1,2,4]triazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolotriazole derivatives and piperidine-based molecules. Examples include:
- 4-Benzylpiperidine
- 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
What sets 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(3-bromophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN4OS/c1-16-26-24-29(27-16)23(30)22(31-24)21(19-8-5-9-20(25)15-19)28-12-10-18(11-13-28)14-17-6-3-2-4-7-17/h2-9,15,18,21,30H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZILERRIQJSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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